molecular formula C10H8N2O3 B13663115 2-(4-Acetyl-3-nitrophenyl)acetonitrile

2-(4-Acetyl-3-nitrophenyl)acetonitrile

Cat. No.: B13663115
M. Wt: 204.18 g/mol
InChI Key: UQFQWXUPONSIQJ-UHFFFAOYSA-N
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Description

2-(4-Acetyl-3-nitrophenyl)acetonitrile is an organic compound with the molecular formula C10H8N2O3. It is characterized by the presence of an acetyl group, a nitro group, and a nitrile group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Acetyl-3-nitrophenyl)acetonitrile typically involves the nitration of benzene derivatives followed by acetylation and cyanation. One common method involves the reaction of 4-nitrobenzaldehyde with acetonitrile in the presence of a base to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and acetylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the production efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(4-Acetyl-3-nitrophenyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Acetyl-3-nitrophenyl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Acetyl-3-nitrophenyl)acetonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetyl and nitrile groups also contribute to the compound’s reactivity and interactions with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Acetyl-3-nitrophenyl)acetonitrile is unique due to the combination of the acetyl, nitro, and nitrile groups, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

2-(4-acetyl-3-nitrophenyl)acetonitrile

InChI

InChI=1S/C10H8N2O3/c1-7(13)9-3-2-8(4-5-11)6-10(9)12(14)15/h2-3,6H,4H2,1H3

InChI Key

UQFQWXUPONSIQJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)CC#N)[N+](=O)[O-]

Origin of Product

United States

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